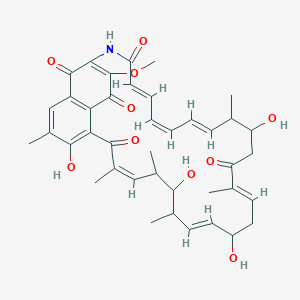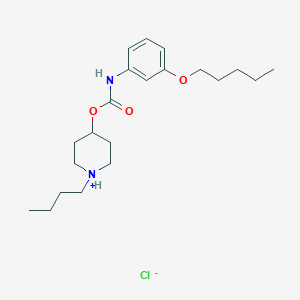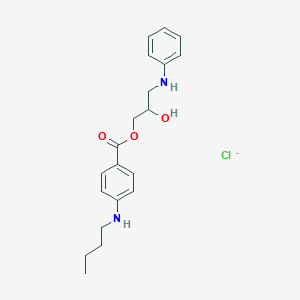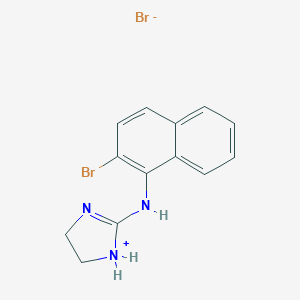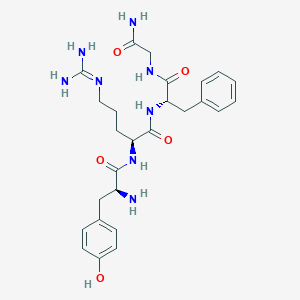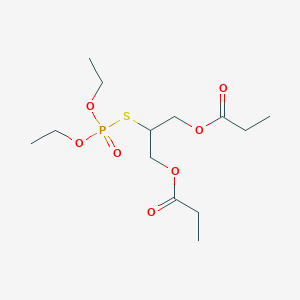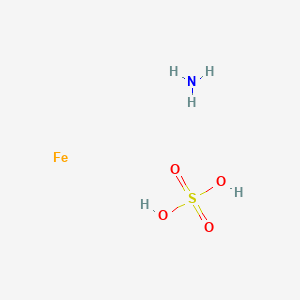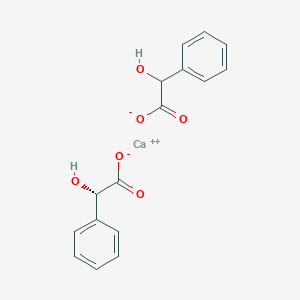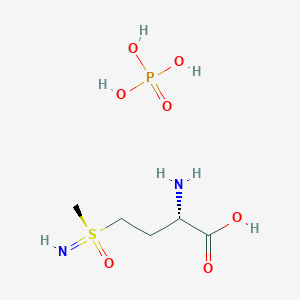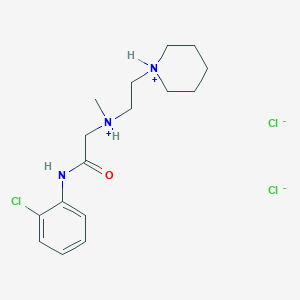![molecular formula C26H48N2O2 B217279 Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene CAS No. 103582-46-3](/img/structure/B217279.png)
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene, also known as MVE, is a bicyclic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. MVE is a synthetic compound that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling and the activation of the p38 MAPK pathway. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain sensitivity, and the induction of apoptosis in cancer cells. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, the complex synthesis method and the requirement for expertise in synthetic chemistry may limit its use in some labs. Additionally, the potential toxicity of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene and the need for careful handling of hazardous chemicals may also limit its use in some labs.
Direcciones Futuras
There are several future directions for the research on Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene. One potential direction is the investigation of its potential applications in the treatment of various inflammatory and pain-related disorders. Another potential direction is the exploration of its potential applications in cancer therapy. Further studies are also needed to elucidate the mechanism of action of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene and to identify potential targets for drug development. Additionally, the development of more efficient and scalable synthesis methods for Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene may also facilitate its use in scientific research.
Métodos De Síntesis
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene can be synthesized through a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with methylene chloride in the presence of a catalyst. The resulting product is then subjected to a series of reactions involving bromination, deprotection, and elimination to yield Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene. The synthesis of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene is a complex process that requires expertise in synthetic chemistry and careful handling of hazardous chemicals.
Aplicaciones Científicas De Investigación
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has been the subject of various scientific studies due to its potential applications in drug discovery and development. Studies have shown that Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
Número CAS |
103582-46-3 |
|---|---|
Nombre del producto |
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
Fórmula molecular |
C26H48N2O2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14O/c1-7(11-2)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 |
Clave InChI |
UHVCEHVDJBKVEQ-UHFFFAOYSA-N |
SMILES |
COC(=C)C1CC2CC1C=C2 |
SMILES canónico |
COC(=C)C1CC2CC1C=C2 |
Sinónimos |
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



